4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol
Description
Properties
IUPAC Name |
4-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCJONRXYSWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon equivalent. These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the functional groups attached to it.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Research indicates that 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, demonstrating comparable efficacy to established antibiotics such as ciprofloxacin and antifungal agents like clotrimazole .
-
Anti-inflammatory Effects :
- The compound has been identified as having anti-inflammatory properties, which may contribute to its potential use in treating inflammatory diseases.
-
Anticancer Potential :
- Studies have highlighted the anticancer activities of pyrimidine derivatives, including this compound. It has been evaluated for its ability to inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics.
- Biological Screening :
Case Studies
- Antimicrobial Efficacy Study :
-
Cancer Cell Proliferation Inhibition :
- Another investigation focused on the anticancer properties of the compound, where it demonstrated the ability to inhibit proliferation in specific cancer cell lines. The study utilized molecular docking techniques to elucidate the interaction between the compound and target proteins involved in cancer progression .
Comparison with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Pyridinethiol | Pyridine ring with thiol group | Exhibits different reactivity due to nitrogen |
| 2-Aminopyrimidine | Amino group at position 2 of pyrimidine | Enhanced solubility and different biological activity |
| 6-Methylpyrimidine-2-thiol | Methyl substitution at position 6 | Alters electronic properties affecting reactivity |
| 4-(Trifluoromethyl)pyrimidine-2-thiol | Fluorinated derivative | Increased lipophilicity and potential bioactivity |
The unique combination of phenyl substitution and thiol functionality in this compound distinguishes it from other pyrimidines, enhancing its applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound disrupts the cell membrane integrity of fungi, leading to cell death. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with its analogues:
Key Observations :
- Thiophene substitution (CAS 398996-45-7) introduces sulfur atoms, which may enhance electronic properties and metal-binding capabilities .
- Substituting the thiol (-SH) with an amine (-NH₂) (e.g., 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine) eliminates disulfide formation but improves solubility in aqueous media .
Antimicrobial and Antiparasitic Activity
- This compound derivatives exhibit moderate to significant antimicrobial activity against bacteria and fungi, attributed to the thiol group's interaction with microbial enzymes .
- 4-(4'-Bromophenyl)-6-substituted pyrimidine-2-thiols (structurally similar) show enhanced anthelmintic activity, with LC₅₀ values < 50 µg/mL against Caenorhabditis elegans .
- 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivatives demonstrate antitrypanosomal activity (IC₅₀ = 6.7–6.8 µM), surpassing analogues with methoxy or methylenedioxy substituents .
Anti-inflammatory and Anticancer Potential
- Pyrimidine-2-thiol derivatives broadly exhibit anti-inflammatory properties, possibly via inhibition of cyclooxygenase (COX) enzymes .
- 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol (CAS 1311279-01-2) shows promise in anticancer research due to its ability to disrupt tumor cell proliferation .
Biological Activity
4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the thiol (-SH) group is crucial for its reactivity and biological interactions.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 15 |
| Escherichia coli | Moderate | 20 |
| Pseudomonas aeruginosa | Moderate | 25 |
| Bacillus subtilis | Significant | 10 |
The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
2. Antifungal Activity
The compound has also shown promising antifungal activity. It has been tested against various fungi, including Candida species.
| Fungus | Activity | MIC (μg/mL) |
|---|---|---|
| Candida albicans | Significant | 12 |
| Aspergillus niger | Moderate | 18 |
These antifungal effects are attributed to the thiol group, which may interact with fungal enzymes essential for growth .
3. Anticancer Activity
Research indicates that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | Activity | IC50 (μM) |
|---|---|---|
| HepG2 (liver cancer) | Significant | 5.0 |
| MCF-7 (breast cancer) | Moderate | 10.0 |
| A549 (lung cancer) | Moderate | 8.0 |
The anticancer mechanism is believed to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as NF-kB and p53 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting key metabolic enzymes in pathogens.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.
- Modulation of Inflammatory Pathways : The compound has shown potential in reducing inflammatory mediators, which may enhance its therapeutic effects in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Pasha et al. evaluated various pyrimidine derivatives, including this compound, against common bacterial strains. The results indicated that this compound exhibited superior antimicrobial activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Properties
In a recent investigation published in the Journal of Medicinal Chemistry, researchers found that this compound significantly inhibited the growth of HepG2 liver cancer cells through apoptosis induction. The study concluded that further development could lead to effective treatments for liver cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-6-(trifluoromethyl)pyrimidine with thiophenol derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF). Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thiol group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and the presence of the trifluoromethyl group. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). FT-IR can identify characteristic S-H stretches (~2500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Preliminary studies indicate anti-inflammatory and anti-tumor potential. For anti-inflammatory assays, use LPS-induced macrophage models (e.g., RAW264.7) to measure TNF-α/IL-6 suppression via ELISA. For anti-tumor activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls like cisplatin .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like COX-2 or EGFR using crystal structures from the PDB. Validate predictions with Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA/GBSA) quantify binding energies .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity, concentration ranges). Conduct meta-analyses of published data, ensuring standardized protocols (e.g., identical cell passages, serum-free conditions). Use dose-response curves to compare potency across studies. Validate findings with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer : Perform accelerated stability studies in simulated biological fluids (PBS, pH 7.4; human plasma) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Assess metabolites using HPLC-QTOF and compare with in silico predictions (e.g., Meteor Nexus). Stability in the presence of liver microsomes (CYP450 enzymes) predicts metabolic liability .
Q. What crystallographic techniques elucidate its solid-state structure?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT . Refine with SHELXL to determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Compare with DFT-optimized gas-phase structures .
Q. How can acute toxicity be assessed in non-mammalian models?
- Methodological Answer : Use Danio rerio (zebrafish) embryos for LC₅₀ determination. Expose embryos (24–96 hpf) to graded concentrations (1–100 µM) and monitor mortality, hatching rates, and morphological abnormalities (e.g., yolk sac edema). Complement with RNA-seq to identify dysregulated pathways (e.g., oxidative stress) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid thiol oxidation.
- Toxicity Screening : Include positive controls (e.g., rotenone for zebrafish) and validate with mammalian models (e.g., BALB/c mice).
- Data Reproducibility : Deposit raw crystallographic data in the Cambridge Structural Database (CSD) and biological assay data in public repositories (e.g., ChEMBL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
